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molecular formula C13H16F2N2O6 B1382758 Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate CAS No. 1429913-47-2

Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate

Cat. No. B1382758
M. Wt: 334.27 g/mol
InChI Key: XNUPVXLGUVZGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216173B2

Procedure details

To a solution of benzyl (2-azido-3,3-difluoropropyl)carbamate (305 g, 1.13 mol) (1500 mL) and cobalt chloride (60 g, 460 mmol) in THF was added dropwise sodium borohydride (2.44 M solution in water, 2000 mL, 4.87 mol) over a period of 2 hours. After 2 hours, the reaction mixture was filtered, and the filtrate was extracted with ethyl acetate (2×2000 mL). The organic layers were combined, dried over anhydrous sodium sulfate, filtered, concentrated under reduced pressure, and diluted with oxalic acid (1.22 M solution in ethyl acetate, 1500 mL, 1.83 mol). After 2 hours, the mixture was filtered to afford benzyl (2-amino-3,3-difluoropropyl)carbamate oxalic acid salt. The material was used without further purification.
Name
benzyl (2-azido-3,3-difluoropropyl)carbamate
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
cobalt chloride
Quantity
60 g
Type
catalyst
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([CH:17]([F:19])[F:18])[CH2:5][NH:6][C:7](=[O:16])[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[N+]=[N-].[BH4-].[Na+].[C:22]([OH:27])(=[O:26])[C:23]([OH:25])=[O:24]>C1COCC1.[Co](Cl)Cl>[C:22]([OH:27])(=[O:26])[C:23]([OH:25])=[O:24].[NH2:1][CH:4]([CH:17]([F:18])[F:19])[CH2:5][NH:6][C:7](=[O:16])[O:8][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:1.2,6.7|

Inputs

Step One
Name
benzyl (2-azido-3,3-difluoropropyl)carbamate
Quantity
1500 mL
Type
reactant
Smiles
N(=[N+]=[N-])C(CNC(OCC1=CC=CC=C1)=O)C(F)F
Name
Quantity
2000 mL
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
cobalt chloride
Quantity
60 g
Type
catalyst
Smiles
[Co](Cl)Cl
Step Two
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate (2×2000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(=O)O)(=O)O.NC(CNC(OCC1=CC=CC=C1)=O)C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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